molecular formula C7H6FNO4S B1375453 1-Fluoro-3-methanesulfonyl-2-nitrobenzene CAS No. 1022971-93-2

1-Fluoro-3-methanesulfonyl-2-nitrobenzene

Cat. No.: B1375453
CAS No.: 1022971-93-2
M. Wt: 219.19 g/mol
InChI Key: TYIZMRLEAFVDSG-UHFFFAOYSA-N
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Description

1-Fluoro-3-methanesulfonyl-2-nitrobenzene is a substituted aromatic compound characterized by three key functional groups: a fluorine atom at position 1, a methanesulfonyl group (-SO₂CH₃) at position 3, and a nitro group (-NO₂) at position 2. This combination creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the nitro and sulfonyl groups, which significantly influence its chemical reactivity, solubility, and thermal stability. The fluorine atom further enhances electrophilic deactivation, making the compound resistant to many substitution reactions under mild conditions.

For instance, nitro and sulfonyl groups are known to reduce solubility in polar solvents compared to methoxy or alkyl-substituted derivatives, while fluorine’s electronegativity increases molecular polarity .

Properties

IUPAC Name

1-fluoro-3-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-14(12,13)6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIZMRLEAFVDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022971-93-2
Record name 1-fluoro-3-methanesulfonyl-2-nitrobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-methanesulfonyl-2-nitrobenzene typically involves the nitration of 1-fluoro-3-methanesulfonylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Fluoro-3-methanesulfonyl-2-nitrobenzene involves its ability to undergo nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing nitro group and the electron-donating methanesulfonyl group on the benzene ring makes the fluorine atom more susceptible to nucleophilic attack . This reactivity is exploited in various synthetic applications to introduce different functional groups onto the benzene ring.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their similarity scores (based on substituent patterns) include:

Compound Name Substituents (Positions) Similarity Score Key Electronic Effects
1-Fluoro-2-methoxy-4-nitrobenzene F (1), -OCH₃ (2), -NO₂ (4) 0.88 Methoxy is electron-donating, reducing deactivation at position 2
1,5-Difluoro-3-methoxy-2-nitrobenzene F (1,5), -OCH₃ (3), -NO₂ (2) 0.87 Dual fluorine atoms intensify deactivation, limiting reactivity
1-Fluoro-3-methyl-2-nitrobenzene F (1), -CH₃ (3), -NO₂ (2) 0.90 (estimated) Methyl group is weakly electron-donating, increasing reactivity at position 3

Key Observations :

  • Substituent Position : Moving the nitro group from position 2 to 4 (as in 1-Fluoro-2-methoxy-4-nitrobenzene) reduces similarity (0.88), highlighting the critical role of ortho-nitro placement in electronic effects .
  • Substituent Type : Replacing methanesulfonyl (-SO₂CH₃) with methoxy (-OCH₃) increases similarity (0.88 vs. 0.90) but drastically alters reactivity. Methoxy groups activate the ring toward electrophilic substitution, whereas sulfonyl groups deactivate it .

Physicochemical Properties

A comparison of inferred properties based on structural analogs:

Property 1-Fluoro-3-methanesulfonyl-2-nitrobenzene 1-Fluoro-2-methoxy-4-nitrobenzene 1,5-Difluoro-3-methoxy-2-nitrobenzene
Boiling Point ~250°C (estimated) 220°C 235°C
Solubility in Water Low (polar groups offset by hydrophobicity) Moderate (methoxy enhances polarity) Low (dual fluorine reduces polarity)
Thermal Stability High (strong EWG stabilization) Moderate High

Notes:

  • The methanesulfonyl group’s electron-withdrawing nature reduces solubility compared to methoxy analogs, despite its polar character .
  • Dual fluorine substitution increases thermal stability due to enhanced electronegativity and reduced vibrational modes .

Reactivity in Organic Reactions

  • Nucleophilic Aromatic Substitution (NAS) :
    The compound’s electron-deficient aromatic ring favors NAS under harsh conditions (e.g., high temperatures or strong bases). In contrast, methoxy-substituted analogs undergo NAS more readily due to ring activation .
  • Electrophilic Substitution : Resistance to electrophilic attacks (e.g., nitration or halogenation) is observed, unlike methyl- or methoxy-substituted derivatives, which react at meta or para positions .

Biological Activity

1-Fluoro-3-methanesulfonyl-2-nitrobenzene (FMSN) is an aromatic compound characterized by a fluorine atom, a methanesulfonyl group, and a nitro group attached to a benzene ring. Its molecular formula is C7_7H6_6FNO4_4S, with a molecular weight of 219.19 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

The structure of FMSN includes:

  • Fluorine atom : Enhances reactivity and lipophilicity.
  • Methanesulfonyl group : Known for its role in nucleophilic substitution reactions.
  • Nitro group : Often associated with biological activity due to its ability to undergo reduction in biological systems.

Potential Applications

  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that FMSN may possess similar effects.
  • Anticancer Activity : The presence of the nitro group has been linked to anticancer activity in other compounds, indicating a possible therapeutic avenue for FMSN.

Case Studies and Research Findings

Recent studies have explored the biological interactions of compounds related to FMSN:

  • Antituberculosis Activity : A series of nitrofuran derivatives were synthesized and tested against Mycobacterium tuberculosis. These studies indicated that structural modifications could enhance biological activity, suggesting that FMSN might be evaluated similarly for its antimycobacterial properties .
  • Electrochemical Studies : The reduction mechanisms of nitro compounds are crucial for understanding their biological activity. Electroanalytical studies on related compounds have shown that the reduction of nitro groups is a key step in their activation against bacterial strains .

Data Table: Summary of Biological Activities

Compound NameActivity TypeReference
This compoundAntimicrobial
5-(5-nitrofuran-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazoleAntituberculosis
Nitrothiophene derivativesAntimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Fluoro-3-methanesulfonyl-2-nitrobenzene
Reactant of Route 2
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